![molecular formula C5H12N2O2 B2886813 N-(2-methoxy-1-methylethyl)urea CAS No. 749920-12-5](/img/structure/B2886813.png)
N-(2-methoxy-1-methylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Directed Lithiation
N-(2-methoxy-1-methylethyl)urea derivatives have been utilized in directed lithiation reactions. For example, lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various substituents at specific positions on the molecule, providing a pathway for synthesizing a wide range of products. These reactions typically yield high levels of regioselectivity and efficiency, demonstrating the utility of these compounds in complex organic synthesis processes (Smith, El‐Hiti, & Alshammari, 2013).
Enzymatic Acylation in Green Chemistry
N-(2-methoxy-1-methylethyl)urea derivatives have also been explored in the context of green chemistry, particularly in enzymatic acylation reactions. These processes have been shown to be highly regioselective and efficient, with the potential to be carried out in greener solvents like 2-methyltetrahydrofuran (MeTHF), a substitute for tetrahydrofuran (THF). This approach not only highlights the versatility of urea derivatives in organic synthesis but also their role in promoting environmentally friendly chemical processes (Simeó, Sinisterra, & Alcántara, 2009).
Thermoresponsive Materials
Research into N-(2-methoxyethyl)methylamino groups and urea bonds within methacrylate monomers has led to the development of thermoresponsive materials. These materials exhibit hydrophobic aggregation in response to temperature changes, making them suitable for a range of applications in smart coatings and drug delivery systems. The incorporation of these urea derivatives into polymers can introduce temperature-sensitive properties, which are valuable in creating responsive materials for biomedical and industrial applications (Kashio et al., 2010).
Anticancer Activity
Certain N-(2-methoxy-1-methylethyl)urea derivatives have been synthesized and tested for their potential anticancer activity. For instance, studies on urea derivatives have indicated their inhibitory effects on various enzymes, and some compounds have demonstrated significant in vitro anticancer activity. This highlights the potential of these compounds in the development of new anticancer agents, offering a promising avenue for future pharmaceutical research (Mustafa, Perveen, & Khan, 2014).
properties
IUPAC Name |
1-methoxypropan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(3-9-2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKISYQIMODBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-1-methylethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.